molecular formula C10H15N3O3 B2933694 tert-butyl N-(5-formyl-1-methylpyrazol-3-yl)carbamate CAS No. 1529558-99-3

tert-butyl N-(5-formyl-1-methylpyrazol-3-yl)carbamate

Cat. No. B2933694
CAS RN: 1529558-99-3
M. Wt: 225.248
InChI Key: BPOYRBJQERKMKK-UHFFFAOYSA-N
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Description

“tert-butyl N-(5-formyl-1-methylpyrazol-3-yl)carbamate” is a compound that contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .


Synthesis Analysis

While specific synthesis methods for “tert-butyl N-(5-formyl-1-methylpyrazol-3-yl)carbamate” are not available, similar compounds have been synthesized using various methods. For example, an efficient one-pot two-step synthesis of a related compound was reported, involving a solvent-free condensation/reduction reaction sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, tert-butyl carbamate has a molecular weight of 117.15 and a melting point of 105-108 °C .

Scientific Research Applications

Isomorphous Crystal Structures and Hydrogen Bonding

The study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate revealed their role in forming isomorphous crystal structures through hydrogen and halogen bonds involving carbonyl groups. This research highlights the structural versatility and potential applications in material science and crystal engineering (Baillargeon et al., 2017).

Hydrogen Bonding in Carbamate Derivatives

Another study explored two carbamate derivatives, demonstrating how molecular environments and hydrogen bonding contribute to three-dimensional architectures. This research is significant for understanding molecular interactions and designing novel materials (Das et al., 2016).

Synthetic Applications

Research on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents showcases their utility as building blocks in organic synthesis, offering pathways to synthesize N-(Boc)hydroxylamines and other complex molecules. This opens avenues in synthetic chemistry for developing pharmacologically active compounds (Guinchard et al., 2005).

Material Science and Sensory Materials

Research into benzothizole-modified carbazole derivatives, specifically the role of tert-butyl moieties in forming organogels, indicates applications in creating fluorescent sensory materials for detecting volatile acid vapors. This highlights the importance of tert-butyl carbamate derivatives in developing new sensory materials for environmental monitoring (Sun et al., 2015).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, tert-butyl carbamate is classified as a combustible solid .

properties

IUPAC Name

tert-butyl N-(5-formyl-1-methylpyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-7(6-14)13(4)12-8/h5-6H,1-4H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOYRBJQERKMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(5-formyl-1-methylpyrazol-3-yl)carbamate

CAS RN

1529558-99-3
Record name tert-butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
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